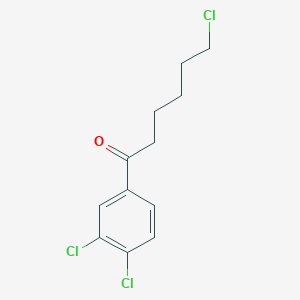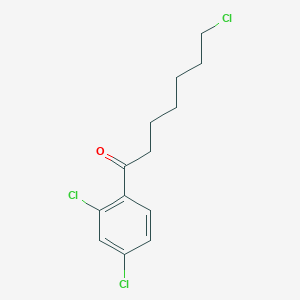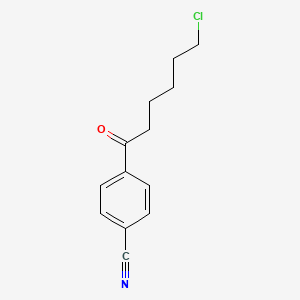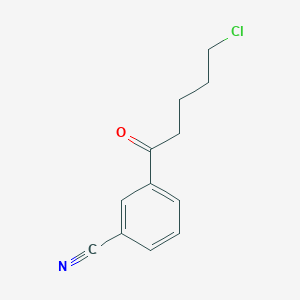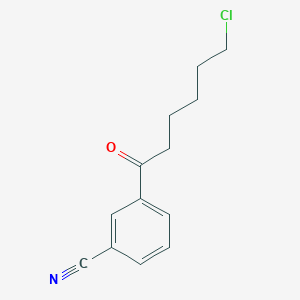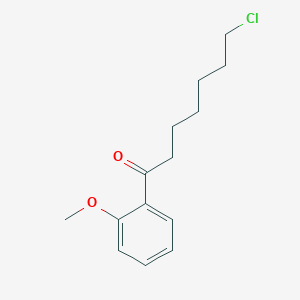
1-(2-Chlorophenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chemical compound that is structurally related to various synthesized compounds with potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemical characteristics and potential reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-3-phenethylamino-1-propanone hydrochlorides, involves Mannich reactions, which are typically performed using paraformaldehyde, an amine component (like phenethylamine hydrochloride), and various ketone components. The yields of these reactions are high, ranging from 87-98%, and the reaction conditions have been optimized to achieve the best results, such as using ethanol with concentrated hydrochloric acid as the reaction medium .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Chlorophenyl)propan-1-amine hydrochloride has been studied using techniques like X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a novel compound with a 2-chlorophenyl moiety was determined, and its conformational properties were analyzed using NOE connectivities and molecular orbital calculations . These studies provide a foundation for understanding the molecular geometry and electronic structure of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds has been explored in various chemical reactions. For example, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines in the presence of aqueous potassium hydroxide leads to the formation of N-substituted propionamides . This suggests that 1-(2-Chlorophenyl)propan-1-amine hydrochloride could also undergo nucleophilic substitution reactions with amines under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis, molecular electrostatic potential, and hyperpolarizability of a compound with a 2-chlorophenyl group were investigated using density functional theory (DFT), and the results were in good agreement with experimental data . These studies can be used to infer the properties of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, such as its stability, reactivity, and potential intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Chlorophenols in Waste Incineration : Chlorophenols, related to chlorophenyl compounds, have been identified as precursors to dioxins in municipal solid waste incineration processes. The study highlights the pathways through which chlorophenols contribute to the formation of dioxins and their correlation with other pollutants in incineration environments (Peng et al., 2016).
- Degradation of Chlorinated Phenols : Research on zero valent iron and bimetallic systems for the efficient dechlorination of chlorophenols suggests potential methods for mitigating the environmental impact of these compounds. This could imply similar approaches for the degradation or neutralization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride and its analogs (Gunawardana et al., 2011).
Biomedical Applications
- Amine-functionalized Materials : Amine-functionalized metal–organic frameworks (MOFs) have shown promise for CO2 capture and catalysis due to their interaction with carbon dioxide and potential catalytic activities. This suggests that amine-functionalized compounds, such as 1-(2-Chlorophenyl)propan-1-amine hydrochloride, could have applications in materials science and environmental technology (Lin et al., 2016).
Advanced Materials and Technologies
- Adhesive Materials : Studies on bio-inspired adhesive materials, particularly those involving catechol-conjugated chitosan, indicate the importance of amine groups in developing wet-resistant adhesives for biomedical applications. This highlights the potential for amine-containing compounds like 1-(2-Chlorophenyl)propan-1-amine hydrochloride in creating new adhesive materials for medical use (Ryu et al., 2015).
Wirkmechanismus
Target of Action
Structurally similar compounds, such as cathinone derivatives, have been known to target protein-transporting monoamines . These include dopamine, noradrenaline, and serotonin, which play crucial roles in neurotransmission .
Mode of Action
Based on the structural similarities with cathinone derivatives, it can be hypothesized that this compound may interact with its targets by inhibiting the reuptake of monoamines in the synaptic gap . This inhibition could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects.
Biochemical Pathways
Given its potential interaction with monoamine transporters, it can be inferred that this compound may influence the monoaminergic pathways, particularly those involving dopamine, noradrenaline, and serotonin . The downstream effects of such interactions could include alterations in mood, cognition, and motor control, among others.
Action Environment
For instance, the compound is known to be stable at room temperature .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735001 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40023-85-6 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










